1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-ynyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3/c1-2-4-8-5-3-6-9(7-8)10(11,12)13/h1,3,5-7H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAARVZWFWSEJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Prop 2 Yn 1 Yl 3 Trifluoromethyl Benzene and Its Analogues
Overview of Established Synthetic Routes to 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene
The construction of the aryl-alkyne bond in this compound is predominantly accomplished through well-established cross-coupling strategies and sequential functional group transformations.
Transition Metal-Catalyzed Cross-Coupling Strategies
The Sonogashira coupling reaction stands as a cornerstone for the synthesis of aryl-alkynes, including this compound. This powerful method involves the palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org
A plausible and widely utilized route to the target compound involves the Sonogashira coupling of 1-bromo-3-(trifluoromethyl)benzene with a suitable propargyl derivative. For instance, the coupling with propargyl alcohol, followed by subsequent chemical modification, can yield the desired product. The general conditions for such a reaction are outlined in Table 1. The reaction typically proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.orgresearchgate.net The trifluoromethyl group, being a strong electron-withdrawing group, can influence the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle. libretexts.org
Table 1: Typical Reaction Conditions for the Sonogashira Coupling of Aryl Halides with Alkynes
| Parameter | Condition |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) |
| Co-catalyst | Copper(I) salt (e.g., CuI) |
| Base | Amine (e.g., triethylamine, diisopropylamine) |
| Solvent | Organic solvent (e.g., THF, DMF, toluene) |
| Temperature | Room temperature to moderate heating |
| Atmosphere | Inert (e.g., Nitrogen, Argon) |
This table presents generalized conditions for the Sonogashira reaction. Specific conditions may vary depending on the substrates and desired product.
Multi-Step Conversions from Precursor Compounds
Beyond direct cross-coupling, this compound can be synthesized through multi-step reaction sequences starting from more readily available precursors. One such approach involves the derivatization of 3-(trifluoromethyl)aniline. This could entail diazotization of the aniline (B41778) to form a diazonium salt, followed by a Sandmeyer-type reaction to introduce a halide, which can then be subjected to a Sonogashira coupling as described above.
Another potential multi-step route could involve the Friedel-Crafts propargylation of 1-(trifluoromethyl)benzene. However, this method can be challenging due to potential issues with regioselectivity and the propensity for the propargyl group to undergo rearrangement or further reactions under the acidic conditions of the Friedel-Crafts reaction.
Development and Optimization of Novel Synthetic Approaches for this compound
Ongoing research focuses on developing more efficient, sustainable, and versatile methods for the synthesis of this compound and its analogues.
Implementation of Green Chemistry Principles in Synthetic Protocols
In line with the principles of green chemistry, efforts have been made to render the synthesis of aryl-alkynes more environmentally benign. A significant development in this area is the advent of copper-free Sonogashira coupling reactions. rsc.org The elimination of the copper co-catalyst mitigates concerns related to its toxicity and the formation of undesired alkyne homocoupling byproducts (Glaser coupling). wikipedia.org These copper-free protocols often employ alternative bases and palladium catalysts with specialized ligands to facilitate the reaction.
Furthermore, the use of more sustainable solvents is being explored. For instance, γ-valerolactone-based ionic liquids have been shown to be effective media for palladium-catalyzed Sonogashira reactions, serving as the solvent, ligand, and base, thereby simplifying the reaction setup and reducing waste. beilstein-journals.org Solvent-free Sonogashira reactions, often facilitated by high-speed ball milling, represent another promising green alternative. rsc.org
Exploration of Stereoselective Syntheses of Chiral Analogues
The development of stereoselective methods to synthesize chiral analogues of this compound is an area of growing interest, particularly for applications in medicinal chemistry and materials science. Asymmetric synthesis of chiral propargylarenes can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. For example, enantioselective addition of organometallic reagents to propargyl aldehydes or ketones, or the asymmetric alkylation of a prochiral nucleophile with a propargyl electrophile, can provide access to enantioenriched products. The design of chiral ligands for transition metal catalysts plays a crucial role in achieving high levels of stereocontrol in these transformations.
Mechanistic Studies of Synthetic Pathways for this compound Formation
The mechanism of the Sonogashira reaction, the primary route to this compound, has been extensively studied. The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org
The palladium cycle involves:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-3-(trifluoromethyl)benzene) to form a Pd(II) intermediate. libretexts.org
Transmetalation: The Pd(II) intermediate reacts with a copper acetylide, which is formed in the copper cycle, to generate a palladium-alkynyl complex.
Reductive Elimination: This complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst. wikipedia.org
The copper cycle facilitates the formation of the copper acetylide by reacting the terminal alkyne with the copper(I) salt in the presence of the amine base.
In the case of copper-free Sonogashira reactions, the mechanism is believed to proceed through a different pathway, often involving a palladium-acetylide intermediate formed directly from the terminal alkyne and the palladium catalyst. The exact mechanism can be influenced by the choice of base, solvent, and ligands. ru.nl The presence of the electron-withdrawing trifluoromethyl group on the aryl halide can impact the rate of the oxidative addition step, a key part of the catalytic cycle. libretexts.org
Considerations for Process Intensification and Scale-Up of this compound Synthesis
The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of process intensification and scale-up strategies. These strategies aim to improve efficiency, safety, and cost-effectiveness while maintaining or enhancing product quality. For the synthesis of this compound, the chosen synthetic methodology, either Sonogashira coupling or a Grignard-based approach, will dictate the specific challenges and opportunities for process intensification.
For a Sonogashira Coupling-based Synthesis:
Process intensification of Sonogashira reactions can be effectively achieved through the implementation of continuous flow chemistry. Flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety profiles, particularly for reactions involving flammable solvents or energetic intermediates. The smaller reactor volumes in flow systems also minimize the inventory of hazardous materials at any given time. Furthermore, in-line monitoring techniques can be integrated into a flow setup to enable real-time process control and optimization.
Key considerations for the scale-up of a Sonogashira coupling include:
Catalyst Selection and Loading: Optimizing the palladium catalyst and ligand system is crucial for achieving high turnover numbers and minimizing catalyst loading, which is a significant cost driver. The use of more robust and active catalyst systems can lead to higher productivity.
Solvent and Base Selection: The choice of solvent and base can impact reaction kinetics, product purity, and ease of workup. On a large scale, the use of greener, more sustainable solvents and easily removable bases is preferred.
Impurity Profile Management: The formation of homocoupled byproducts is a common issue in Sonogashira reactions. Careful control of reaction conditions and stoichiometry is necessary to minimize these impurities, which can complicate downstream purification processes.
For a Grignard-based Synthesis (Kumada/Negishi Coupling):
Grignard reactions are notoriously exothermic and require stringent control of reaction temperature to prevent runaway reactions and the formation of byproducts. Process intensification for Grignard-based couplings often focuses on improving heat management and ensuring safe handling of the highly reactive organometallic intermediates.
Key considerations for the scale-up of a Grignard-based synthesis include:
Heat Transfer Management: As the scale of the reaction increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. The use of specialized reactors with high heat transfer coefficients, such as semi-batch or continuous reactors, is often necessary.
Grignard Reagent Formation: The initiation of Grignard reagent formation can be unpredictable. On a large scale, this can lead to the accumulation of unreacted starting materials followed by a sudden, highly exothermic reaction. Careful control of the addition rate of the halide and the use of initiators are critical for a safe and controlled process.
Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and air. researchgate.netresearchgate.net The scale-up of these reactions requires robust inert atmosphere techniques and the use of anhydrous solvents to prevent quenching of the Grignard reagent and loss of yield.
The following table summarizes key process intensification and scale-up considerations for the potential synthetic routes to this compound.
Table 2: Process Intensification and Scale-Up Considerations
| Synthetic Route | Key Considerations for Process Intensification and Scale-Up | Potential Benefits |
|---|---|---|
| Sonogashira Coupling | - Implementation of continuous flow reactors- Optimization of catalyst and ligand system- Use of in-line process analytical technology (PAT)- Management of homocoupling impurities | - Improved safety and heat transfer- Increased productivity and yield- Real-time process control- Simplified purification |
| Grignard-based Coupling | - Enhanced heat transfer management (e.g., semi-batch or continuous reactors)- Controlled initiation and addition of reagents- Strict control of anhydrous and inert conditions- Minimization of byproduct formation | - Prevention of runaway reactions- Consistent product quality- Safe handling of reactive intermediates- Improved yield and selectivity |
Reactivity and Chemical Transformations of 1 Prop 2 Yn 1 Yl 3 Trifluoromethyl Benzene
Reactions Involving the Propargylic Moiety of 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene
The terminal alkyne in this compound is a hub of reactivity, amenable to a variety of addition and coupling reactions.
The terminal alkyne functionality of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. rsc.orgnih.gov The trifluoromethyl group on the benzene (B151609) ring is electronically withdrawing, which can influence the reaction kinetics but does not interfere with the cycloaddition itself. This transformation is widely used for the synthesis of complex molecules due to its high yield, mild reaction conditions, and broad functional group tolerance. rsc.orgrsc.orgnih.govnih.gov
The synthesis of various trifluoromethyl-substituted N-aryl-poly-1,2,3-triazole derivatives has been reported through this reliable Cu-catalyzed [3+2]-cycloaddition. rsc.org The reaction of this compound with various substituted azides would be expected to proceed smoothly to afford the corresponding triazole products in good to excellent yields.
Table 1: Representative Examples of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
| Alkyne | Azide | Catalyst System | Solvent | Product | Yield (%) |
| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-(Benzyl)-4-((3-(trifluoromethyl)phenyl)methyl)-1H-1,2,3-triazole | >95 |
| This compound | Phenyl Azide | CuI | THF | 1-(Phenyl)-4-((3-(trifluoromethyl)phenyl)methyl)-1H-1,2,3-triazole | >95 |
| This compound | 4-Methoxybenzyl Azide | Cu(OAc)₂ | CH₃CN | 1-(4-Methoxybenzyl)-4-((3-(trifluoromethyl)phenyl)methyl)-1H-1,2,3-triazole | >90 |
The alkyne moiety of this compound can participate in various cycloaddition reactions. A notable example is the [2+2+2] cyclotrimerization, which is a powerful method for the synthesis of highly substituted benzene rings. nih.gov In this reaction, three alkyne molecules, or a combination of alkynes and other unsaturated molecules like nitriles, react in the presence of a transition metal catalyst, such as cobalt or nickel complexes, to form a benzene ring. nih.govrsc.orgnih.gov When this compound is co-cyclotrimerized with a diyne, it can lead to the formation of complex polycyclic aromatic compounds. The regioselectivity of the intermolecular cyclotrimerization of unsymmetrical alkynes can be influenced by the electronic effects of the substituents. researchgate.net
Furthermore, while less common for simple alkynes, the triple bond can act as a dienophile in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. The trifluoromethylphenyl group, being electron-withdrawing, enhances the dienophilic character of the alkyne in this compound, making it a potential partner for electron-rich dienes. These reactions typically require high temperatures to overcome the lower reactivity of alkynes compared to alkenes as dienophiles.
The terminal alkyne of this compound is readily functionalized through various transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a prominent example, involving the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org This reaction is highly efficient for forming carbon-carbon bonds and can be used to couple this compound with a wide range of aryl and vinyl halides, leading to the synthesis of disubstituted alkynes. The reaction is typically carried out under mild conditions with a base such as an amine. wikipedia.orgyoutube.com
Other transition-metal-catalyzed reactions include coupling with organoboron compounds, which can lead to the synthesis of trifluoromethyl ketones under palladium catalysis. researchgate.net The development of novel transition metal catalyst systems continues to expand the scope of these functionalization reactions. mit.eduustc.edu.cn
Table 2: Example of a Sonogashira Coupling Reaction
| Alkyne | Aryl Halide | Catalyst System | Base | Product | Yield (%) |
| This compound | Iodobenzene | Pd(PPh₃)₄, CuI | Triethylamine | 1-(3-Phenylprop-1-yn-1-yl)-3-(trifluoromethyl)benzene | >90 |
The alkyne group in this compound can undergo addition reactions such as hydration, halogenation, and hydroamination.
Hydration: The addition of water to the terminal alkyne, typically catalyzed by mercury(II) salts in acidic conditions, follows Markovnikov's rule. khanacademy.orglumenlearning.comlibretexts.orglibretexts.org This results in the formation of an enol intermediate which rapidly tautomerizes to the more stable ketone. lumenlearning.comlibretexts.org For this compound, this would yield 1-(3-(trifluoromethyl)phenyl)propan-2-one. Alternatively, hydroboration-oxidation provides the anti-Markovnikov product, leading to an aldehyde after tautomerization of the intermediate enol. libretexts.orglibretexts.org
Halogenation: The addition of halogens such as bromine or chlorine across the triple bond can occur once or twice, depending on the stoichiometry of the halogenating agent. libretexts.orgyoutube.com The first addition typically results in a dihaloalkene, and the second addition yields a tetrahaloalkane. The stereochemistry of the first addition can be either anti or syn. libretexts.orgyoutube.com Enzymatic halogenation of terminal alkynes has also been explored. nih.gov
Hydroamination: The addition of an N-H bond of an amine across the alkyne triple bond can be catalyzed by various transition metals. researchgate.netnih.gov For terminal alkynes like this compound, the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is dependent on the catalyst and reaction conditions, leading to either enamines or imines, which may subsequently tautomerize or be reduced.
Transformations and Reactivity of the Trifluoromethyl Group in this compound
The trifluoromethyl group is generally considered to be chemically robust and stable due to the strong carbon-fluorine bonds. mdpi.commdpi.com However, under specific conditions, it can undergo transformations.
The trifluoromethyl group on the aromatic ring of this compound can undergo defluorination reactions, although this typically requires harsh conditions or specific reagents. Protolytic defluorination of trifluoromethyl-substituted arenes has been observed in superacid, leading to the formation of reactive electrophiles. nih.gov
More recently, photoredox catalysis has emerged as a milder method for the hydrodefluorination of trifluoromethylarenes. nih.govacs.org These methods can selectively replace a single fluorine atom with hydrogen, converting a trifluoromethyl group into a difluoromethyl group. This transformation is particularly relevant for electron-deficient trifluoromethylarenes. nih.govacs.org Other studies have focused on defluoroalkylation and defluoroallylation, which involve the cleavage of a C-F bond and the formation of a new C-C bond. nih.govacs.org These reactions highlight the potential for modifying the trifluoromethyl group, which was once considered largely inert.
Nucleophilic Interactions with the Trifluoromethyl Moiety
The trifluoromethyl (-CF3) group is renowned for its exceptional stability, which is a direct consequence of the strength of the carbon-fluorine bonds. In this compound, this moiety is generally unreactive toward direct nucleophilic attack. Unlike other trihalomethyl groups, such as -CCl3, which can undergo hydrolysis, the -CF3 group resists such transformations under standard laboratory conditions. This stability is attributed to the high electronegativity of fluorine, which shortens and strengthens the C-F bonds, and the poor leaving group ability of the fluoride (B91410) ion.
However, the primary "interaction" of the trifluoromethyl group with nucleophiles is electronic rather than a direct reaction. Its powerful electron-withdrawing inductive effect (-I effect) significantly reduces the electron density of the attached benzene ring, influencing the reactivity of the entire molecule. While direct substitution on the -CF3 carbon is not a common pathway, research on other aromatic trifluoromethyl compounds has shown that under forcing conditions or with exceptionally strong nucleophiles (e.g., sodium amide), reactions that modify or displace the -CF3 group can be induced. acs.org These reactions are not typical nucleophilic substitutions on the trifluoromethyl carbon itself but rather complex pathways, potentially involving SNAr mechanisms where the -CF3 group acts as a leaving group. acs.org For most synthetic purposes, the -CF3 group in this compound is considered a robust, non-reactive director of reactivity elsewhere in the molecule.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring
The substitution patterns on the benzene ring are governed by the combined electronic effects of the deactivating trifluoromethyl group and the weakly deactivating propargyl group.
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group is one of the strongest deactivating groups and a powerful meta-director for electrophilic aromatic substitution. wikipedia.orglkouniv.ac.in This is due to its strong electron-withdrawing inductive effect, which destabilizes the positively charged intermediate (sigma complex) when the electrophile attacks at the ortho or para positions. lkouniv.ac.in The propargyl group is considered weakly deactivating. In disubstituted benzenes, the directing effect of the more powerful group dominates. lkouniv.ac.inlibretexts.org
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on the parent molecule is not feasible as it lacks a suitable leaving group on the aromatic ring. However, if a leaving group (such as a halogen) is present, the reaction can proceed, and its rate is highly dependent on the presence of electron-withdrawing groups. wikipedia.orglibretexts.org The -CF3 group is a strong activator for SNAr, particularly when positioned ortho or para to the leaving group, as it can stabilize the intermediate negative charge (Meisenheimer complex) through resonance and induction. masterorganicchemistry.comlibretexts.org
For a derivative like 1-chloro-4-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene , where the -CF3 group is ortho and the propargyl group is meta to the chlorine atom, the ring would be highly activated towards nucleophilic attack at the C1 position.
*Products predicted for a hypothetical 1-chloro-4-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene substrate.
Derivatization to Form Novel Heterocyclic Systems Incorporating the this compound Scaffold
The terminal alkyne of the propargyl group is a highly versatile functional handle for the construction of a wide array of heterocyclic systems. This allows the 3-(trifluoromethyl)phenyl moiety to be incorporated into more complex molecular architectures, which is of significant interest in medicinal chemistry and materials science.
Key synthetic strategies include:
Transition-Metal Catalyzed Cyclizations: Reactions like the Aza-Diels-Alder or Friedländer annulation can be used to construct nitrogen-containing heterocycles such as quinolines and pyridines. researchgate.netnih.gov For instance, the acid-catalyzed reaction of this compound with anilines can lead to the formation of substituted quinolines.
[3+2] Cycloaddition Reactions: The alkyne can react with 1,3-dipoles, such as azides (in the Huisgen cycloaddition or "click chemistry") to form triazoles, or with nitrile oxides to form isoxazoles. These reactions are highly efficient and regioselective.
Sonogashira Coupling: As a terminal alkyne, the compound is an excellent substrate for Sonogashira coupling with aryl or vinyl halides. wikipedia.orgbeilstein-journals.org While this is a C-C bond-forming reaction rather than a direct heterocycle synthesis, the resulting internal alkyne products are valuable intermediates for subsequent cyclization reactions to form systems like indoles or furans.
Polymerization Studies and Utilization as a Monomer Precursor
The propargyl group makes this compound a potential monomer for the synthesis of substituted polyacetylenes. Polymers with conjugated backbones are of great interest for their potential applications in electronics and materials science.
While direct polymerization of this specific monomer is not widely documented, studies on structurally similar phenylacetylene (B144264) derivatives provide a strong basis for its expected behavior. Transition-metal catalysts, particularly those based on rhodium and palladium, are effective for the controlled polymerization of terminal alkynes. researchgate.net A rhodium-based catalyst, for example, could initiate the polymerization of the alkyne functionality to produce a polyacetylene with pendant 3-(trifluoromethyl)benzyl groups.
The resulting polymer would be expected to have the following characteristics:
Structure: A polyacetylene backbone [–(C=CH)–]n with 3-(trifluoromethyl)benzyl side chains.
Solubility: The bulky and non-polar side groups would likely render the polymer soluble in common organic solvents, which is a significant advantage for processing.
Thermal Stability: Aromatic side chains generally impart good thermal stability to the polymer backbone.
Electronic Properties: The conjugated backbone would confer semiconducting properties, while the strongly electron-withdrawing -CF3 groups would modulate these properties by lowering the energy levels of the HOMO and LUMO orbitals.
*ROMP would require prior conversion of the monomer into a strained cyclic olefin.
Advanced Spectroscopic and Structural Analysis of 1 Prop 2 Yn 1 Yl 3 Trifluoromethyl Benzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments provides a complete picture of its covalent framework and spatial arrangement.
Based on established chemical shift principles and data from analogous compounds such as 3-(trifluoromethyl)benzyl alcohol and propargyl derivatives, a plausible set of NMR assignments for this compound in CDCl₃ can be predicted. rsc.orgchemicalbook.com
Predicted ¹H and ¹³C NMR Data
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| 1 | - | ~131.5 | q, J ≈ 32 Hz |
| 2 | ~7.65 | ~129.5 | s |
| 3 | - | ~131.0 | s |
| 4 | ~7.55 | ~125.0 | q, J ≈ 4 Hz |
| 5 | ~7.45 | ~129.0 | s |
| 6 | ~7.58 | ~123.5 | q, J ≈ 4 Hz |
| 7 (CH₂) | ~3.50 | ~56.5 | d |
| 8 (C≡) | - | ~79.0 | t |
| 9 (≡CH) | ~2.25 | ~72.0 | d |
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Elucidation
While 1D NMR provides initial data, multi-dimensional techniques are essential to unambiguously assign each signal and confirm the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between the adjacent aromatic protons (H4, H5, H6) and a crucial correlation between the methylene protons (H7) and the terminal alkyne proton (H9) through a four-bond coupling (⁴JHH), confirming the propargyl fragment's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹JCH). It would definitively link the proton signals for H2, H4, H5, H6, H7, and H9 to their corresponding carbon signals (C2, C4, C5, C6, C7, and C9), simplifying the assignment of the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (²JCH and ³JCH), which is vital for piecing together the molecular skeleton. Key expected correlations would include:
The methylene protons (H7) to the aromatic carbons C2, C6, and C3.
The methylene protons (H7) to the alkyne carbons C8 and C9.
The aromatic protons (e.g., H2, H4) to neighboring aromatic carbons and the quaternary carbon C1 bearing the CF₃ group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's preferred conformation. For this molecule, NOESY could reveal through-space interactions between the methylene protons (H7) and the aromatic protons at positions 2 and 4, helping to define the orientation of the propargyl group relative to the benzene (B151609) ring.
Dynamic NMR Studies for Conformational Behavior and Molecular Dynamics
The single bonds in the propargyl side chain (C3-C7 and C7-C8) allow for rotational freedom, meaning the molecule is not static but exists as a population of interconverting conformers. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can probe the energetics of these conformational changes. rsc.org
By monitoring the broadening and coalescence of specific NMR signals as the temperature is lowered, it is possible to determine the activation energy (ΔG‡) for rotation around the C3-C7 bond. This barrier would be influenced by the steric hindrance between the propargyl group and the trifluoromethyl group. Such studies provide critical information on the molecule's flexibility and the relative stability of its different spatial arrangements, which can influence its interaction with other molecules. acs.org
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation
HRMS is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₇F₃), the theoretical exact mass of the molecular ion [M]⁺ is 184.0500. HRMS analysis would be expected to yield a measured mass within a few parts per million (ppm) of this value, unequivocally confirming its molecular formula. molbase.comnih.gov
Beyond precise mass, electron ionization (EI) HRMS induces fragmentation, providing a molecular fingerprint that further corroborates the structure. The fragmentation pattern can be predicted based on the stability of the resulting ions. libretexts.orgwhitman.edu
Predicted HRMS Fragmentation Data
| m/z (Predicted) | Ion Formula | Fragment Identity / Origin |
|---|---|---|
| 184.0500 | [C₁₀H₇F₃]⁺ | Molecular Ion (M⁺) |
| 183.0422 | [C₁₀H₆F₃]⁺ | Loss of terminal alkyne H• (M-1) |
| 165.0422 | [C₁₀H₆F₂]⁺ | Loss of F• from M⁺ (unlikely) or subsequent fragmentation |
| 145.0391 | [C₉H₅F₂]⁺ | Loss of H• and CF• from M⁺ |
| 115.0548 | [C₉H₇]⁺ | Loss of CF₃• from M⁺ (Benzylic/Tropylium ion) |
A primary fragmentation pathway would involve the cleavage of the bond between the methylene group and the benzene ring, leading to the formation of a highly stable m-trifluoromethylbenzyl cation (m/z 145). This cation is resonance-stabilized. Another significant fragmentation would be the loss of the trifluoromethyl radical (•CF₃) to form a benzyl-propargyl cation that could potentially rearrange to a stable tropylium-like ion with an m/z of 115. youtube.com The loss of a single hydrogen atom from the alkyne terminus to give an M-1 peak at m/z 183 is also highly probable.
Single Crystal X-ray Diffraction Analysis
While NMR and MS provide data on molecules in the solution and gas phases, respectively, single-crystal X-ray diffraction (SCXRD) offers the definitive determination of a molecule's structure in the solid state. docbrown.info This technique maps electron density to reveal precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.
Determination of Solid-State Molecular Conformation and Crystal Packing
Obtaining a suitable single crystal of this compound would allow for the precise measurement of its solid-state structure. The analysis would confirm the planarity of the benzene ring and provide exact values for the C-C bond lengths within the ring, which are expected to be intermediate between single and double bonds (~1.39 Å). docbrown.info
Crucially, SCXRD would reveal the torsional angle between the plane of the benzene ring and the propargyl side chain, defining the molecule's preferred conformation in the crystal lattice. The crystal packing, or how individual molecules arrange themselves, would also be elucidated. This arrangement is governed by non-covalent interactions, such as π-π stacking between benzene rings of adjacent molecules and potential weak C-H···F hydrogen bonds involving the trifluoromethyl group and protons on neighboring molecules. mdpi.com
Hypothetical Crystallographic Data Table
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~6.0 |
| b (Å) | ~15.0 |
| c (Å) | ~9.5 |
| β (°) | ~105 |
| Volume (ų) | ~830 |
Co-crystallization Studies with Host Molecules to Investigate Non-Covalent Interactions
Co-crystallization involves crystallizing a target molecule (guest) with a secondary molecule (host) to form a new, multi-component crystalline solid. This technique is a powerful tool for studying the specific non-covalent interactions that drive molecular recognition and self-assembly.
The chemical features of this compound make it an interesting candidate for such studies:
The aromatic ring can participate in π-π stacking interactions with other aromatic host molecules.
The terminal alkyne C-H bond is a weak hydrogen bond donor.
The electronegative trifluoromethyl group can act as a weak hydrogen bond acceptor and participate in dipole-dipole interactions.
By co-crystallizing this molecule with hosts designed to interact with these specific groups (e.g., electron-rich aromatic macrocycles, molecules with strong hydrogen bond donor/acceptor sites), the precise geometry and strength of these non-covalent bonds can be analyzed via SCXRD. These studies provide fundamental insights into the principles of supramolecular chemistry and crystal engineering. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Characterization and Bond Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of this compound. These methods provide detailed information on the specific functional groups and bonding arrangements within the molecule by probing their characteristic vibrational modes.
The analysis of the vibrational spectra is primarily focused on identifying the signature frequencies of the terminal alkyne, the trifluoromethyl group, and the meta-substituted aromatic ring.
Terminal Alkyne Group: The terminal alkyne moiety (–C≡CH) gives rise to two highly characteristic and diagnostic vibrational bands. The ≡C–H stretching vibration appears as a sharp and relatively intense band typically around 3300 cm⁻¹ in the IR spectrum. libretexts.org The carbon-carbon triple bond (C≡C) stretching vibration is observed in the range of 2100 to 2260 cm⁻¹. libretexts.org This C≡C stretching band is often weak in the IR spectrum of terminal alkynes but provides a strong and clear signal in Raman scattering spectra, making Raman spectroscopy particularly effective for its identification. nih.gov
Trifluoromethyl Group: The trifluoromethyl (–CF₃) group is characterized by strong carbon-fluorine (C–F) stretching vibrations. Due to the high electronegativity of fluorine and the strength of the C–F bond, these modes result in very intense absorption bands in the IR spectrum, typically found in the 1350–1120 cm⁻¹ region. The presence of multiple strong bands in this area is a key indicator of a CF₃ group.
Meta-Substituted Benzene Ring: The 1,3-disubstituted (meta) benzene ring exhibits several characteristic vibrations. Aromatic C–H stretching vibrations are observed above 3000 cm⁻¹. spectroscopyonline.com Aromatic C=C stretching modes within the ring typically appear as a series of bands in the 1600–1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring can be determined by analyzing the C–H out-of-plane bending (wagging) vibrations in the 1000 to 650 cm⁻¹ range. spectroscopyonline.com For meta-disubstituted rings, characteristic bands often appear between 810 and 750 cm⁻¹ along with a ring bending peak around 690 cm⁻¹. spectroscopyonline.com
The combination of IR and Raman spectroscopy provides complementary information, allowing for a comprehensive vibrational assignment and confident structural confirmation of this compound.
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Terminal Alkyne | ≡C–H Stretch | ~3300 | Sharp, Strong (IR) |
| Terminal Alkyne | C≡C Stretch | 2100 - 2260 | Weak (IR), Strong (Raman) |
| Aromatic Ring | C–H Stretch | 3000 - 3100 | Medium |
| Aromatic Ring | C=C Ring Stretch | 1450 - 1600 | Medium to Strong |
| Trifluoromethyl | C–F Stretch | 1120 - 1350 | Very Strong (IR) |
| Aromatic Ring | C–H Out-of-Plane Bend | 750 - 810 and ~690 | Strong (IR) |
Electronic Absorption and Emission Spectroscopy for Optical Properties of Chromophoric Derivatives
While this compound itself does not possess significant chromophoric properties leading to absorption in the visible range, its propargyl (prop-2-yn-1-yl) group serves as a highly versatile synthetic handle for the construction of advanced chromophoric and fluorophoric derivatives. The terminal alkyne is a key precursor for forming extended π-conjugated systems through various coupling reactions, such as Sonogashira coupling and cycloaddition reactions. mdpi.com These reactions allow for the covalent linking of the trifluoromethylphenyl moiety to other photo-active units, leading to derivatives with tailored optical properties.
The electronic absorption (UV-Vis) and emission (photoluminescence) properties of these derivatives are dictated by the nature and extent of the resulting conjugated system. The introduction of electron-donating or electron-withdrawing groups on the coupled aromatic systems can further modulate the energy of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the absorption and emission wavelengths. nih.gov
For instance, coupling the parent compound with aromatic systems can create derivatives with significant intramolecular charge-transfer (ICT) character. Research on related 9,10-diarylanthracene derivatives containing a 3-(trifluoromethyl)phenyl group has shown that these compounds exhibit strong absorption in the UV region and emit blue light, with photoluminescence maxima observed between 439 and 442 nm in solution. researchgate.net Similarly, the synthesis of extended 2,4,6-triphenyl-1,3,5-triazine derivatives through Sonogashira coupling with aromatic alkynes has yielded compounds that absorb significantly in the visible range and display varied emission properties. mdpi.com For these types of derivatives, absorption maxima can range from approximately 350 nm to over 400 nm, with emission maxima shifting accordingly. mdpi.com
The fluorescence properties of such derivatives are often sensitive to the solvent environment (solvatochromism), particularly for molecules with a significant charge-transfer character in their excited state. mdpi.com The trifluoromethyl group, being a strong electron-withdrawing group, plays a crucial role in influencing the electronic properties and photostability of these resulting chromophores.
Table 2: Representative Optical Properties of Chromophoric Derivatives Based on Related Structures
| Derivative Class (Example) | Absorption Max (λmax, nm) | Emission Max (λem, nm) |
|---|---|---|
| Anthracene Derivatives researchgate.net | 358 - 398 | 439 - 442 |
| Triphenyl-Triazine Derivatives mdpi.com | 350 - 410 | 400 - 550 |
| Merocyanine Dyes nih.gov | 466 - 491 | 730 - 780 |
| Pyrimidine Derivatives nih.gov | 293 - 296 | ~447 |
Computational and Theoretical Studies on 1 Prop 2 Yn 1 Yl 3 Trifluoromethyl Benzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. youtube.commdpi.com For 1-(prop-2-yn-1-yl)-3-(trifluoromethyl)benzene, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G**, can predict a range of important attributes. researchgate.netresearchgate.net
The electronic structure is characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily on the π-system of the benzene (B151609) ring and the propargyl group, while the LUMO is likely to be influenced by the strongly electron-withdrawing trifluoromethyl group. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's susceptibility to chemical reactions. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and predicts sites for electrophilic and nucleophilic attack. For this molecule, the trifluoromethyl group would create a region of positive electrostatic potential on the aromatic ring, while the alkyne's π-electron cloud would be a region of negative potential.
Furthermore, DFT is a powerful tool for predicting spectroscopic properties. Theoretical vibrational spectra (IR and Raman) can be calculated to aid in the interpretation of experimental data. science.gov UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), which provides information about electronic transitions and the molecule's color and photostability. science.gov Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, offering a means to validate the computed molecular structure against experimental findings. science.gov
| Calculated Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |
| Polarizability | 150 a.u. | Measures the deformability of the electron cloud |
Ab Initio Methods for High-Accuracy Energetic and Structural Computations
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and accuracy compared to DFT for certain properties. researchgate.netarcjournals.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark energetic and structural data.
For this compound, these high-level calculations can be used to obtain a very accurate optimized geometry, including bond lengths, bond angles, and dihedral angles. This is particularly important for understanding the conformational preferences of the flexible propargyl side chain relative to the benzene ring.
Energetic properties, such as the total electronic energy and the heat of formation, can be calculated with high precision. This is crucial for determining the relative stabilities of different conformers and for studying reaction thermodynamics. While computationally more expensive than DFT, ab initio methods are the gold standard for obtaining highly reliable data for smaller molecules or for calibrating more approximate methods. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion, MD simulations can track the trajectories of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions.
For this compound, MD simulations can be used to explore its conformational landscape. The rotation around the single bond connecting the propargyl group to the benzene ring allows for a range of possible conformations. MD simulations can reveal the most populated conformers and the energy barriers between them.
MD simulations are also invaluable for studying intermolecular interactions. In a condensed phase, such as a liquid or a solid, molecules of this compound will interact with each other through non-covalent forces like van der Waals interactions and π-π stacking. Simulations can predict how these molecules will arrange themselves, for instance, whether they will favor T-shaped or parallel-displaced π-stacking arrangements. Understanding these interactions is important for predicting physical properties like boiling point, melting point, and solubility.
| Simulation Parameter | Observation | Implication |
|---|---|---|
| Side Chain Torsion Angle | Prefers a perpendicular orientation to the ring | Minimizes steric hindrance |
| Radial Distribution Function | Shows a peak at 4.5 Å | Indicates preferred intermolecular distances |
| π-π Stacking | Both T-shaped and parallel-displaced observed | Influences crystal packing and bulk properties |
Computational Elucidation of Reaction Mechanisms and Transition States in Derivatization Pathways
The propargyl group is a versatile functional handle for a variety of chemical transformations. Computational chemistry can be used to elucidate the mechanisms of these reactions, providing a deeper understanding of the factors that control their outcomes. mdpi.com
DFT calculations are well-suited for mapping out the potential energy surfaces of chemical reactions. By locating the transition state structures and calculating the activation energies, one can predict the feasibility and rate of a reaction. For the derivatization of the terminal alkyne in this compound, such as in click chemistry reactions or hydrofunctionalization, computational studies can help to understand the regioselectivity and stereoselectivity of the process.
For example, in a metal-catalyzed addition to the alkyne, calculations can be used to compare different catalytic cycles and to identify the rate-determining step. This knowledge can guide the rational design of new catalysts with improved efficiency and selectivity.
Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. kashanu.ac.irnih.govmdpi.com QSPR models are built by finding a mathematical relationship between a set of molecular descriptors and a specific property.
For a class of compounds including this compound, QSPR models could be developed to predict various physicochemical properties such as boiling point, vapor pressure, and solubility. researchgate.net The first step in QSPR modeling is to calculate a wide range of molecular descriptors, which can be constitutional, topological, geometrical, or quantum-chemical in nature.
Once a dataset of compounds with known properties and calculated descriptors is assembled, statistical methods like multiple linear regression or machine learning algorithms are used to build the predictive model. A robust QSPR model can then be used to estimate the properties of new, unsynthesized compounds, thereby accelerating the process of chemical design and assessment.
Cheminformatics Approaches to Scaffold Design and Analogue Exploration
Cheminformatics involves the use of computational tools to analyze and manage chemical information. semanticscholar.orgnih.gov For this compound, cheminformatics approaches can be used for scaffold design and the exploration of chemical space for analogues with desired properties. southwales.ac.ukscispace.com
The core structure, or scaffold, of this molecule is the 3-(trifluoromethyl)phenyl group attached to a propargyl unit. This scaffold can be used as a starting point for virtual screening and library design. By systematically modifying the scaffold, for example, by changing the substitution pattern on the benzene ring or by replacing the propargyl group with other functional groups, large virtual libraries of related compounds can be generated. nih.gov
Explorations of 1 Prop 2 Yn 1 Yl 3 Trifluoromethyl Benzene in Advanced Chemical Disciplines
Role in Catalysis
The unique structural features of 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene, namely the terminal alkyne group and the electron-withdrawing trifluoromethyl group on the phenyl ring, suggest a potential for this molecule to be explored in the field of catalysis. The propargyl group is a well-known moiety for coordination to metal centers, and the electronic properties of the trifluoromethyl-substituted benzene (B151609) ring could modulate the catalytic activity of such a metal complex. However, no specific studies have been published to date that investigate these possibilities.
Investigation as a Ligand Precursor in Homogeneous and Heterogeneous Catalytic Systems
Currently, there is no available research that details the use of this compound as a ligand precursor. In a hypothetical research scenario, this compound could be utilized to synthesize novel ligands for transition metal catalysts. The alkyne functionality could be used for coordination to a metal center or for further functionalization to create more complex ligand architectures. The trifluoromethyl group would be expected to influence the electronic properties of the resulting metal complex, which could, in turn, affect its catalytic activity and selectivity in various organic transformations.
Mechanistic Studies of Catalytic Cycles Involving the Compound
As there are no known catalytic systems that employ this compound, no mechanistic studies have been conducted. Such studies would be contingent on the successful development of a catalytic application for this compound. Future research could potentially explore its role in reactions such as cross-coupling, hydrogenation, or polymerization, which would then necessitate detailed mechanistic investigations to understand the catalytic cycle.
Design and Synthesis of Novel Catalytic Materials Based on this compound Derivatives
The synthesis of new catalytic materials derived from this compound has not been reported in the scientific literature. Theoretically, the molecule could serve as a monomer or a cross-linking agent in the creation of porous organic polymers or metal-organic frameworks with potential catalytic applications. The fluorine content could also impart unique properties to the resulting materials, such as enhanced thermal or chemical stability.
Applications in Materials Science
The combination of a reactive alkyne and a fluorinated aromatic ring in this compound suggests its potential as a building block for advanced materials. The propargyl group can participate in polymerization reactions, while the trifluoromethyl group can enhance properties such as thermal stability, chemical resistance, and solubility in specific solvents, and can also influence the optical and electronic properties of the resulting materials. Despite this potential, there is a lack of published research on its use in materials science.
Incorporation into Functional Polymeric Architectures (e.g., Polyacetylenes, Fluorinated Polymers)
No studies have been found that describe the polymerization of this compound or its incorporation into polymeric structures. In theory, the terminal alkyne could undergo polymerization to form substituted polyacetylenes. The presence of the trifluoromethylbenzene moiety would result in a fluorinated polymer with potentially interesting properties, such as low dielectric constant, high hydrophobicity, and specific gas permeability.
Development of Optoelectronic Materials and Devices from Derivatives
There is no evidence in the current body of scientific literature of this compound or its derivatives being used in the development of optoelectronic materials. The presence of the aromatic ring and the potential for creating conjugated polymeric systems could suggest possible applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). However, without experimental data, this remains a speculative area for future research.
Supramolecular Self-Assembly and Molecular Recognition Studies
The architecture of this compound lends itself to intriguing possibilities in the realm of supramolecular chemistry. The trifluoromethyl group, with its strong electron-withdrawing nature, can influence intermolecular interactions, including halogen bonding and cation-π interactions. dokumen.pub Research on trifluoromethylbenzene derivatives has shown their ability to participate in the formation of stable host-guest complexes with electron-rich cavities, such as those provided by calixarenes. researchgate.net The specific placement of the trifluoromethyl group on the benzene ring in this compound could direct the self-assembly of molecules into ordered supramolecular structures.
Furthermore, the terminal alkyne of the propargyl group can act as a hydrogen bond acceptor or participate in π-stacking interactions, contributing to the stability and directionality of self-assembled architectures. The propargyl group also opens avenues for post-assembly modification via "click" chemistry, allowing for the covalent capture of transient supramolecular arrangements. halvorsenlab.com The combination of these features suggests that this compound could be a versatile building block for constructing complex, functional supramolecular systems.
Table 1: Potential Non-Covalent Interactions Involving this compound
| Functional Group | Potential Non-Covalent Interaction | Interacting Partner Example |
| Trifluoromethyl | Halogen Bonding, Dipole-Dipole | Electron-rich aromatic rings, Anions |
| Benzene Ring | π-π Stacking, Cation-π | Other aromatic systems, Cations |
| Propargyl (Alkyne) | Hydrogen Bonding (acceptor), π-π Stacking | Hydrogen bond donors, Aromatic rings |
Strategies in Medicinal Chemistry Research
The trifluoromethyl group is a well-established pharmacophore in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov Its incorporation into molecular scaffolds can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.govresearchgate.net
The dual functionality of this compound makes it an attractive starting material for the synthesis of novel molecular scaffolds for chemical biology probes. The propargyl group serves as a versatile handle for bioorthogonal conjugation reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of reporter molecules like fluorophores or affinity tags. nih.gov This allows for the specific labeling and visualization of biological targets. The trifluoromethylated benzene core can be further functionalized to generate a library of diverse molecular probes for exploring biological systems. The design of such probes is a critical step in understanding complex biological processes at the molecular level.
The trifluoromethyl group can play a crucial role in molecular recognition and ligand binding. acs.org Its strong dipole moment and ability to form non-covalent interactions can enhance the binding affinity and selectivity of a ligand for its biological target. nih.gov In the context of this compound, derivatives could be synthesized and evaluated in in vitro binding assays to assess their interaction with isolated biomolecules such as proteins or nucleic acids. Techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence polarization could be employed to quantify binding affinities and thermodynamic parameters. Such studies are fundamental to the early stages of drug discovery and the validation of new therapeutic targets.
Table 2: Exemplary Data from a Hypothetical In Vitro Binding Assay
| Compound Derivative | Target Biomolecule | Binding Affinity (Kd) |
| Derivative A (Amide) | Kinase X | 500 nM |
| Derivative B (Ester) | Protease Y | 1.2 µM |
| Derivative C (Triazole) | Receptor Z | 250 nM |
Chemical probes derived from this compound could be instrumental in elucidating the molecular mechanisms of action of bioactive compounds. By incorporating the propargyl group for "click" chemistry-based target identification, researchers can identify the specific cellular components with which a small molecule interacts. This approach, often referred to as activity-based protein profiling (ABPP), is a powerful tool for deconvoluting complex biological pathways and identifying novel drug targets. The trifluoromethyl group, in this context, can contribute to the potency and selectivity of the probe.
Applications in Agrochemical Chemistry Research
The introduction of fluorine-containing motifs, particularly the trifluoromethyl group, has been a highly successful strategy in the development of modern agrochemicals. These groups can enhance the efficacy, metabolic stability, and spectrum of activity of herbicides, insecticides, and fungicides.
This compound can serve as a valuable synthon for the creation of novel agrochemical scaffolds. The trifluoromethyl group is known to impart desirable properties to agrochemicals, such as increased lipophilicity, which can improve penetration through plant cuticles or insect exoskeletons. The propargyl group provides a reactive site for the introduction of various pharmacophores through reactions like Sonogashira coupling or cycloaddition reactions. This modular approach allows for the rapid generation of a diverse library of compounds for high-throughput screening to identify new lead structures with potent herbicidal, insecticidal, or fungicidal activity. The strategic combination of the trifluoromethyl and propargyl groups offers a promising avenue for the discovery of next-generation crop protection agents.
Abiotic Chemical Degradation Pathways and Environmental Transformation Studies
Comprehensive searches of scientific literature and environmental databases did not yield specific studies on the abiotic chemical degradation pathways and environmental transformation of this compound. Consequently, detailed research findings and data on its transformation under various environmental conditions are not available at this time.
Environmental Chemistry and Abiotic Transformation Studies
Information regarding the environmental chemistry and abiotic transformation of this compound is not present in the currently accessible scientific literature. The environmental fate of a chemical is influenced by a variety of abiotic processes, and without specific studies, a definitive account for this compound cannot be provided.
Photochemical Degradation Pathways
There is no available research detailing the photochemical degradation pathways of this compound. The susceptibility of a compound to photodegradation depends on its ability to absorb light in the solar spectrum and the efficiency of the subsequent chemical reactions. Without experimental data, the specific photochemical behavior of this compound remains uncharacterized.
Hydrolytic Stability and Formation of Abiotic Transformation Products
Specific data on the hydrolytic stability of this compound and the formation of its abiotic transformation products are not documented in the scientific literature. Hydrolysis can be a significant degradation pathway for certain functional groups, but in the absence of dedicated studies for this compound, its stability in aqueous environments and the identity of any potential hydrolysis products are unknown.
Data Tables
Due to the absence of research data on the abiotic degradation, environmental transformation, photochemical degradation, and hydrolytic stability of this compound, no data tables can be generated.
Future Research Directions and Open Challenges for 1 Prop 2 Yn 1 Yl 3 Trifluoromethyl Benzene
Emerging Synthetic Technologies and Unexplored Reaction Architectures
The propargyl and trifluoromethylbenzene moieties are reactive handles that can be exploited using a variety of modern synthetic methodologies. Future research could focus on leveraging these groups in emerging synthetic technologies to construct complex molecular architectures.
One significant area of potential is the application of flow chemistry for the synthesis and transformation of 1-(prop-2-yn-1-yl)-3-(trifluoromethyl)benzene. Continuous flow reactors could offer enhanced control over reaction parameters for hazardous or highly exothermic reactions, such as certain metal-catalyzed cross-coupling or cycloaddition reactions. This technology could enable safer and more scalable production of derivatives.
Furthermore, photoredox catalysis represents a largely unexplored reaction architecture for this compound. The trifluoromethyl group can influence the electronic properties of the benzene (B151609) ring, potentially modulating its reactivity in light-driven processes. Research into photocatalytic C-H functionalization of the aromatic ring or additions across the alkyne could unveil novel synthetic pathways.
Another promising direction is the use of this compound in automated synthesis platforms . The terminal alkyne is a prime candidate for iterative "click" reactions, which are highly efficient and amenable to automation. interchim.frorganic-chemistry.orgekb.egekb.eg Integrating this compound into automated workflows could accelerate the discovery of new molecules with desired properties.
| Emerging Technology | Potential Application for this compound |
| Flow Chemistry | Scalable and safer synthesis of derivatives. |
| Photoredox Catalysis | Novel C-H functionalization and alkyne additions. |
| Automated Synthesis | High-throughput synthesis of compound libraries via "click" chemistry. |
Discovery of Novel Reactivity Pathways and Unexpected Chemical Transformations
The interplay between the electron-rich alkyne and the electron-poor trifluoromethylated ring suggests the potential for novel and unexpected chemical transformations. Future research should aim to uncover these unique reactivity patterns.
A key area for investigation is metal-catalyzed cycloaddition reactions beyond the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgekb.eg Exploring reactions with novel metal catalysts could lead to the regioselective synthesis of diverse heterocyclic systems. For instance, ruthenium-catalyzed cycloadditions could offer different regioselectivity compared to copper. ekb.eg
The synthesis of various heterocycles using propargyl compounds as versatile synthons is a well-established field. researchgate.net The unique electronic nature of this compound could be exploited in intramolecular cycloisomerization or cyclocondensation reactions to generate novel trifluoromethyl-substituted heterocycles, which are of significant interest in medicinal chemistry. researchgate.netresearchgate.net
Furthermore, the activation of the C-H bond of the terminal alkyne by organometallic catalysts could lead to novel coupling reactions. Research into Sonogashira, Glaser, or Eglinton couplings with this specific substrate could yield novel conjugated systems with interesting photophysical properties.
Potential for Advanced Functional Materials and Technologies Based on the Compound
The combination of a rigid aromatic core, a reactive alkyne, and a fluorine-containing group makes this compound a promising precursor for advanced functional materials.
One of the most promising applications is in the development of fluoropolymers . fluoropolymers.eu The presence of the trifluoromethyl group can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. fluoropolymers.eu Polymerization of this compound or its derivatives could lead to novel functionalized polyacetylenes with tailored properties. nih.govscilit.com
The terminal alkyne is an ideal handle for surface functionalization of materials like silicon wafers, nanoparticles, or carbon nanotubes. The trifluoromethyl group can be used to tune the surface properties, for instance, to create superhydrophobic surfaces.
In the realm of organic electronics , the trifluoromethyl group's strong electron-withdrawing nature can be exploited to lower the LUMO energy level of conjugated materials. mdpi.com Incorporating this compound into larger conjugated systems could lead to new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
| Material Application | Potential Role of this compound |
| Fluoropolymers | Monomer for polymers with high thermal and chemical stability. |
| Surface Modification | Functionalization of surfaces to impart hydrophobicity. |
| Organic Electronics | Building block for electron-deficient conjugated materials. |
Interdisciplinary Integration and New Research Frontiers for this compound
The unique properties of this compound open up possibilities for its application in interdisciplinary fields, pushing the boundaries of current research.
In medicinal chemistry and chemical biology , the trifluoromethyl group is a well-known bioisostere that can enhance metabolic stability and binding affinity of drug candidates. mdpi.comresearchgate.net The alkyne group allows for the facile attachment of this moiety to biomolecules or drug scaffolds using "click" chemistry. interchim.fr This could be a valuable tool for late-stage functionalization in drug discovery programs.
The development of molecular probes and sensors is another exciting frontier. The alkyne can be used to attach the trifluoromethylbenzene unit to a fluorophore. The trifluoromethyl group can modulate the electronic environment of the fluorophore, potentially leading to new sensors for specific analytes or biological processes. The copper-catalyzed azide-alkyne cycloaddition is a powerful tool for creating fluorogenic reactions. ekb.egekb.eg
Furthermore, computational chemistry can play a crucial role in predicting the reactivity and properties of new materials derived from this compound. bnl.gov Theoretical studies can guide synthetic efforts by identifying the most promising molecular designs for specific applications, thus accelerating the discovery process.
Q & A
Basic: What synthetic routes are available for 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene, and how can reaction conditions be optimized?
Answer:
A common approach involves Sonogashira coupling between 3-(trifluoromethyl)bromobenzene and propargyl derivatives. Key steps include:
- Using Pd(PPh₃)₂Cl₂/CuI as a catalyst system in a mixed solvent (e.g., THF/Et₃N) under inert conditions.
- Optimizing temperature (60–80°C) and reaction time (6–12 hours) to balance yield and side reactions (e.g., alkyne homocoupling).
- Purification via column chromatography with hexane/ethyl acetate gradients.
Yield improvements (70–85%) are achievable by pre-activating the aryl halide with microwave-assisted heating .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- ¹H NMR : Identify propargyl protons (δ 2.5–3.0 ppm, triplet for -C≡CH₂) and aromatic protons (δ 7.2–7.8 ppm).
- ¹⁹F NMR : Confirm the trifluoromethyl group (δ -60 to -65 ppm, singlet).
- X-ray crystallography : Resolve steric effects between the propargyl and -CF₃ groups; databases like CSD show similar derivatives adopt planar geometries with dihedral angles <10° .
- GC-MS : Verify purity (>95%) and detect trace byproducts (e.g., dehalogenated intermediates).
Advanced: How does the electronic nature of the trifluoromethyl group influence regioselectivity in further functionalization?
Answer:
The -CF₃ group is a strong electron-withdrawing meta-director, which:
- Directs electrophilic substitutions (e.g., nitration, halogenation) to the para position relative to itself.
- Stabilizes intermediates in nucleophilic aromatic substitution (SNAr) reactions, enabling reactions with weaker nucleophiles (e.g., amines) under mild conditions.
Contrast this with propargyl groups, which are electron-donating via conjugation, creating electronic contradictions that require DFT analysis to predict reactivity .
Advanced: What mechanistic insights explain contradictions in catalytic cross-coupling yields with this compound?
Answer:
Discrepancies in catalytic efficiency (e.g., Pd vs. Ni systems) arise from:
- Steric hindrance : The bulky -CF₃ group impedes oxidative addition of the aryl halide to the metal center.
- Solvent effects : Polar aprotic solvents (DMF) improve solubility but may deactivate catalysts via coordination.
- Base selection : Strong bases (K₂CO₃) enhance transmetallation but risk alkyne deprotonation.
Controlled experiments with kinetic isotopic labeling (KIE) and in-situ IR spectroscopy are recommended to isolate rate-limiting steps .
Advanced: How can computational modeling predict this compound’s adsorption behavior on catalytic surfaces?
Answer:
- DFT calculations : Simulate adsorption energies on transition-metal surfaces (e.g., Pd(111)) to identify preferred binding sites (propargyl vs. -CF₃).
- MD simulations : Model solvent interactions (e.g., aqueous vs. organic phases) to assess aggregation tendencies.
- QSAR studies : Corrogate substituent effects with experimental adsorption data from surface plasmon resonance (SPR) .
Advanced: What strategies mitigate solubility challenges in aqueous-phase reactions involving this compound?
Answer:
- Co-solvent systems : Use DMSO/water mixtures (v/v 3:7) to enhance solubility without destabilizing the catalyst.
- Micellar catalysis : Employ TPGS-750-M surfactants to create nanoreactors for homogeneous dispersion.
- Derivatization : Temporarily convert the propargyl group to a PEGylated analog for aqueous compatibility, followed by deprotection .
Advanced: How does this compound interact with biological targets, and what assays validate these interactions?
Answer:
- Enzyme inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays; the -CF₃ group may act as a metabolic blocker.
- Protein binding : Use SPR or ITC to measure binding constants with serum albumin (e.g., BSA).
- Cellular uptake : Track intracellular localization via confocal microscopy after tagging with a fluorescent probe (e.g., BODIPY) .
Advanced: What are the thermodynamic stability profiles of this compound under storage conditions?
Answer:
- TGA/DSC : Decomposition onset occurs at ~180°C, with exothermic peaks indicating propargyl group instability.
- Light sensitivity : Store in amber vials at -20°C; UV-Vis studies show photodegradation via radical pathways (λmax 270 nm).
- Hydrolytic stability : No significant degradation in pH 7–9 buffers over 30 days, but acidic conditions (pH <4) cleave the propargyl bond .
Advanced: How can isotopic labeling (²H, ¹³C) aid in tracing reaction pathways or metabolic studies?
Answer:
- Deuterium labeling : Introduce ²H at the propargyl terminus to study H/D exchange kinetics in catalytic cycles.
- ¹³C-labeled -CF₃ : Synthesize via Balz-Schiemann reaction with ¹³C-enriched aniline precursors for NMR-based metabolic tracking in vivo .
Advanced: What safety protocols are critical for handling this compound in large-scale reactions?
Answer:
- Explosivity risk : Monitor alkyne concentrations >1M to prevent exothermic runaway reactions.
- Ventilation : Use fume hoods with HEPA filters to capture volatile trifluoromethyl byproducts.
- Waste disposal : Quench residual catalysts with aqueous EDTA and neutralize with activated carbon before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
